2-(BENZYLOXY)-3-ACETAMIDO-5-HYDROXY-6-(HYDROXYMETHYL)OXAN-4-YL BENZOATE
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Overview
Description
2-(BENZYLOXY)-3-ACETAMIDO-5-HYDROXY-6-(HYDROXYMETHYL)OXAN-4-YL BENZOATE: is a complex organic compound with a unique structure that combines multiple functional groups, including acetamido, hydroxy, hydroxymethyl, and phenylmethoxy groups
Mechanism of Action
Target of Action
The primary target of this compound is Cyclooxygenase 2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes, including inflammation, pain, and fever.
Mode of Action
The compound interacts with COX-2, potentially inhibiting its activity This interaction could lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain
Biochemical Pathways
The compound likely affects the prostaglandin synthesis pathway by inhibiting COX-2 . This could lead to downstream effects such as a reduction in inflammation and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLOXY)-3-ACETAMIDO-5-HYDROXY-6-(HYDROXYMETHYL)OXAN-4-YL BENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxan ring: This can be achieved through a cyclization reaction involving appropriate diols and aldehydes under acidic or basic conditions.
Introduction of the acetamido group: This step involves the acetylation of an amine group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Hydroxylation and hydroxymethylation: These steps can be carried out using oxidizing agents like hydrogen peroxide or osmium tetroxide for hydroxylation, and formaldehyde for hydroxymethylation.
Phenylmethoxy group addition: This can be achieved through etherification reactions using phenol derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLOXY)-3-ACETAMIDO-5-HYDROXY-6-(HYDROXYMETHYL)OXAN-4-YL BENZOATE: can undergo various chemical reactions, including:
Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, phenol derivatives, bases like sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
2-(BENZYLOXY)-3-ACETAMIDO-5-HYDROXY-6-(HYDROXYMETHYL)OXAN-4-YL BENZOATE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
2-(BENZYLOXY)-3-ACETAMIDO-5-HYDROXY-6-(HYDROXYMETHYL)OXAN-4-YL BENZOATE: can be compared with other similar compounds, such as:
[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] benzoate: Similar structure but with a methoxy group instead of a phenylmethoxy group.
[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-ethoxyoxan-4-yl] benzoate: Similar structure but with an ethoxy group instead of a phenylmethoxy group.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-(Benzyloxy)-3-acetamido-5-hydroxy-6-(hydroxymethyl)oxan-4-yl benzoate is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for assessing its viability as a drug candidate. This article compiles existing research findings, case studies, and detailed data regarding the biological properties of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C22H25N1O5, with a molecular weight of approximately 385.44 g/mol. The compound features several functional groups, including hydroxyl, acetamido, and benzyloxy groups, which contribute to its biological activity.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound, including antimicrobial , antiproliferative , and cytotoxic effects . The following sections detail these findings.
Antimicrobial Activity
Studies have shown that derivatives of similar structures exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with hydroxymethyl groups have been reported to possess selective antibacterial properties, particularly against Bacillus subtilis and Escherichia coli .
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | TBD | Antibacterial |
Benzopsoralens | 5 - 20 | Antiproliferative |
Antiproliferative Effects
The antiproliferative effects of the compound have been linked to its ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. In vitro studies indicated that certain derivatives induced marked antiproliferative effects in mammalian cells, suggesting potential applications in cancer therapy .
Cytotoxicity Studies
Cytotoxicity assessments have revealed that while some derivatives exhibit toxicity towards cancer cells, they may also affect normal cells. The selectivity towards cancer cells varies significantly among different derivatives . For instance:
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
MCF-7 (breast cancer) | TBD | High |
HepG2 (liver cancer) | TBD | Moderate |
Normal fibroblasts | TBD | Low |
Case Studies
- Case Study on Anticancer Potential : A study investigated the effects of a related compound on various cancer cell lines, including breast and lung cancers. Results indicated significant growth inhibition in treated cells compared to controls, reinforcing the hypothesis that similar compounds could be effective in targeted cancer therapies .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of derivatives containing the benzyloxy group. It was found that specific modifications enhanced activity against C. albicans, suggesting that structural variations can lead to improved efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Modifications in the hydroxymethyl and acetamido groups appear to play a crucial role in enhancing or diminishing activity:
- Hydroxymethyl Group : Enhances solubility and potential interactions with biological targets.
- Acetamido Substitution : May increase selectivity for certain enzymes or receptors.
Properties
IUPAC Name |
[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO7/c1-14(25)23-18-20(30-21(27)16-10-6-3-7-11-16)19(26)17(12-24)29-22(18)28-13-15-8-4-2-5-9-15/h2-11,17-20,22,24,26H,12-13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMWJQGJQSNYKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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